molecular formula C17H20N4O4S B12549821 1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine CAS No. 144449-95-6

1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine

Cat. No.: B12549821
CAS No.: 144449-95-6
M. Wt: 376.4 g/mol
InChI Key: RQPBRCODYMDCIP-UHFFFAOYSA-N
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Description

1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine is a complex organic compound that features multiple functional groups, including furan rings, hydrazine, and oxirane (epoxide) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylidene hydrazine intermediate, which is then reacted with appropriate sulfur-containing reagents to introduce the sulfanylidene group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield various hydrazine derivatives .

Scientific Research Applications

1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine involves its interaction with various molecular targets and pathways. The furan rings can intercalate with DNA, disrupting its function, while the hydrazine groups can form reactive intermediates that inhibit enzyme activity. The oxirane groups can react with nucleophiles in biological systems, leading to the formation of covalent adducts that alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a versatile compound for research and industrial purposes .

Properties

CAS No.

144449-95-6

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(furan-2-ylmethylideneamino)-1-(furan-2-ylmethylidene-λ4-sulfanylidene)-1-[oxiran-2-ylmethyl-(oxiran-2-ylmethylamino)amino]methanamine

InChI

InChI=1S/C17H20N4O4S/c1-3-13(22-5-1)7-18-20-17(26-12-14-4-2-6-23-14)21(9-16-11-25-16)19-8-15-10-24-15/h1-7,12,15-16,19-20H,8-11H2

InChI Key

RQPBRCODYMDCIP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CNN(CC2CO2)C(=S=CC3=CC=CO3)NN=CC4=CC=CO4

Origin of Product

United States

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